Receptor Binding Profile: Quantitative Differentiation from a Potent 1-Alkyl Analog
3-Naphthoylindole (unsubstituted at the N-1 position) demonstrates significantly lower affinity for the CB2 cannabinoid receptor compared to a potent 1-alkyl-substituted analog [1]. In competitive binding assays, 3-Naphthoylindole exhibits a Ki value of 192 nM [1]. In stark contrast, a highly potent 1-alkyl-3-(1-naphthoyl)indole analog (JWH-213) exhibits a Ki value of 0.42 nM at the same receptor [2]. This nearly 460-fold difference in binding affinity confirms that the N-1 hydrogen of the core scaffold is a primary determinant of receptor interaction strength.
| Evidence Dimension | CB2 Cannabinoid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 192 nM |
| Comparator Or Baseline | JWH-213 (a 1-alkyl-3-(1-naphthoyl)indole): 0.42 nM |
| Quantified Difference | Approximately 460-fold lower affinity |
| Conditions | In vitro competitive binding assay against CB2 receptor (Homo sapiens) |
Why This Matters
This quantitative data defines the compound's baseline pharmacology, making it the essential control or starting scaffold for SAR studies and ensuring that results from more complex analogs are correctly interpreted.
- [1] BindingDB. (n.d.). Ki Summary for 3-Naphthoylindole at Cannabinoid receptor 2. Meas. Tech. ChEMBL_882431. Ki = 192 nM. View Source
- [2] GLPBIO. (n.d.). JWH 213. JWH 213 is a naphthoylindole-class synthetic cannabinoid (CB) which strongly binds... the peripheral CB2 receptor (Ki = 0.42 nM). View Source
